molecular formula C12H21NO2 B13766578 12-Aminododeca-4,8-dienoic acid CAS No. 55348-78-2

12-Aminododeca-4,8-dienoic acid

Katalognummer: B13766578
CAS-Nummer: 55348-78-2
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: DBYBTIHLLFVDFH-GGWOSOGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Aminododeca-4,8-dienoic acid is an organic compound with the molecular formula C12H21NO2. It is characterized by the presence of an amino group (-NH2) and two conjugated double bonds within a dodeca (12-carbon) chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Aminododeca-4,8-dienoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Aminododeca-4,8-dienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated amines .

Wissenschaftliche Forschungsanwendungen

12-Aminododeca-4,8-dienoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 12-Aminododeca-4,8-dienoic acid involves its interaction with specific molecular targets and pathways. The amino group and conjugated double bonds play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

  • Hepta-4,6-dienoic acid
  • 5-Phenylpenta-2,4-dienoic acid
  • 9-Oxooctadeca-10,12-dienoic acid
  • (Z)-Penta-2,4-dienoic acid
  • 3,7-Dimethylocta-3,6-dienoic acid
  • 4-Chlorohexa-2,4-dienoic acid
  • (Z)-3-methylhepta-2,6-dienoic acid

Uniqueness: 12-Aminododeca-4,8-dienoic acid is unique due to its specific structure, which includes an amino group and two conjugated double bonds within a 12-carbon chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

55348-78-2

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

(4E,8E)-12-aminododeca-4,8-dienoic acid

InChI

InChI=1S/C12H21NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h3-6H,1-2,7-11,13H2,(H,14,15)/b5-3+,6-4+

InChI-Schlüssel

DBYBTIHLLFVDFH-GGWOSOGESA-N

Isomerische SMILES

C(C/C=C/CC/C=C/CCC(=O)O)CN

Kanonische SMILES

C(CC=CCCC=CCCC(=O)O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.